molecular formula C9H9BrO3 B8631545 Methyl 3-bromo-6-hydroxy-2-methylbenzoate

Methyl 3-bromo-6-hydroxy-2-methylbenzoate

Cat. No. B8631545
M. Wt: 245.07 g/mol
InChI Key: PBURSJGQLZAYEA-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of methyl 3-bromo-2-methylbenzoate (Cpd FF, 2.40 g, 10.5 mmol) in trifluoroacetic acid (50 mL) and trifluoroacetic anhydride (20 mL) in a sealed tube was treated with potassium persulfate (3.12 g, 11.5 mmol) and dichloro(p-cymene)ruthenium(II) dimer (0.170 g, 0.278 mmol). The reaction mixture was heated at 85° C. overnight. The volatiles were removed under vacuum and the resulting residue was taken up in dichloromethane and water. The aqueous phase was brought to pH˜5 with K3PO4 (sat. aq.). The layers were separated and the organic layer purified by column chromatography (0-30% ethyl acetate/heptane) to give methyl 3-bromo-6-hydroxy-2-methylbenzoate (Cpd GG, 1.94 g, 75%) as a clear oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].S(OOS([O-])(=O)=O)([O-])(=O)=[O:14].[K+].[K+]>FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.CC1C=CC(C(C)C)=CC=1.CC1C=CC(C(C)C)=CC=1.Cl[Ru]Cl.Cl[Ru]Cl>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:9]([OH:14])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)OC)C=CC1)C
Name
Quantity
3.12 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
0.17 g
Type
catalyst
Smiles
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer purified by column chromatography (0-30% ethyl acetate/heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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